Product packaging for Octahydropyrano[4,3-b]morpholine(Cat. No.:)

Octahydropyrano[4,3-b]morpholine

Cat. No.: B12341045
M. Wt: 143.18 g/mol
InChI Key: BOLBQXJACOAUNB-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature of Octahydropyrano[4,3-b]morpholine

This compound is classified as a saturated fused heterocyclic system. The structure consists of a pyran ring fused to a morpholine (B109124) ring. Morpholine itself is a six-membered heterocyclic compound containing one nitrogen and one oxygen atom positioned opposite each other. ebi.ac.uk The pyran ring is a six-membered heterocycle containing one oxygen atom. The fusion of these two rings creates a bicyclic system with a specific stereochemistry that influences its chemical and biological properties.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming such complex molecules. The name "this compound" indicates a fully saturated (octa-hydro) pyran ring fused to a morpholine ring. The "[4,3-b]" designation specifies the points of fusion between the two ring systems. Specifically, it indicates that the pyran ring is fused at its 4 and 3 positions to the 'b' face of the morpholine ring. The IUPAC name for a derivative, 2-methyl-octahydropyrano[4,3-b]morpholine, is given as 2-methyl-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b] nih.govchemenu.comoxazine (B8389632). americanelements.com

Property Value
IUPAC Name 2-methyl-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b] nih.govchemenu.comoxazine; hydrochloride americanelements.com
Molecular Formula C8H16ClNO2 americanelements.com
Molecular Weight 193.67 g/mol americanelements.com
PubChem CID 71757958 americanelements.com
SMILES CC1CNC2COCCC2O1.Cl americanelements.com

Significance of Fused Pyran-Morpholine Scaffolds in Heterocyclic Chemistry Research

The fusion of pyran and morpholine rings into a single scaffold creates a "privileged structure" in medicinal chemistry. nih.gov Morpholine and its derivatives are known to possess a wide range of pharmacological activities, and their inclusion in a molecule can improve its pharmacokinetic profile. nih.govnih.gov The morpholine ring is a versatile building block in organic synthesis and is featured in numerous approved drugs. ebi.ac.uknih.gov

Research has demonstrated that fused pyran derivatives exhibit significant biological activities, including antimicrobial properties. nih.gov For instance, novel pyrano[4,3-b]pyran-5(4H)-one based molecules have been designed as potential inhibitors of sirtuins, a class of enzymes implicated in aging and disease. nih.gov The rigid conformation of fused ring systems like this compound can lead to higher binding affinity and selectivity for biological targets. nih.gov

The synthesis of such fused systems is an active area of research, with chemists developing new methodologies to construct these complex architectures. researchgate.net The ability to introduce various substituents onto the pyran-morpholine scaffold allows for the creation of libraries of compounds for screening in drug discovery programs. nih.gov For example, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov The exploration of fused pyran-morpholine systems continues to be a promising avenue for the discovery of new therapeutic agents and functional materials. e3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B12341045 Octahydropyrano[4,3-b]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2

InChI Key

BOLBQXJACOAUNB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1OCCN2

Origin of Product

United States

Synthetic Methodologies for Octahydropyrano 4,3 B Morpholine and Its Derivatives

Overview of General Strategies for Fused Pyran-Morpholine Ring Systems.

The construction of the fused pyran-morpholine ring system can be approached through a variety of synthetic strategies. These methods often involve the sequential or concerted formation of the individual pyran and morpholine (B109124) rings, or the annulation of one ring onto a pre-existing heterocyclic core. Key strategies include cycloaddition reactions, multicomponent reactions, intramolecular cyclization, reductive amination, and epoxide opening reactions.

Cycloaddition Reactions in Fused Heterocycle Construction

Cycloaddition reactions are powerful, atom-economical methods for the construction of cyclic and heterocyclic systems. nih.gov These reactions, such as [4+2], [3+2], and even higher-order cycloadditions like [8+2], allow for the rapid assembly of complex ring systems with a high degree of stereocontrol. rsc.orgresearchgate.net In the context of fused pyran-morpholine synthesis, a cycloaddition reaction could be envisioned as a key step in forming either the pyran or the morpholine ring. For instance, a Diels-Alder type reaction could be employed to construct the pyran ring, which could then be further functionalized to build the morpholine ring. The choice of diene and dienophile is crucial for the success of this strategy, and various catalysts can be used to control the regioselectivity and stereoselectivity of the reaction.

Cycloaddition Type Reactants Catalyst/Conditions Outcome Reference
[4+2] CycloadditionThiazolo-2-pyridones and arynesNot specifiedThiazolo-fused bridged isoquinolones nih.govacs.org
[8+4] Cycloaddition1-(1-alkynyl)cyclopropyl ketones and troponesGold-catalyzedCyclohepta[b]furo[3,4-d]oxepine derivatives rsc.org
[2+2] CycloadditionAromatic heterocycles and maleimidesThioxanthone (photosensitizer)Cyclobutane-fused polycyclic skeletons rsc.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and diversity-oriented approach to complex molecules. nih.govacsgcipr.org For the synthesis of fused pyran-morpholine systems, an MCR could potentially assemble the core structure in a single step. For example, a reaction involving an amino alcohol, a carbonyl compound, and a suitable Michael acceptor could, in principle, lead to the formation of the fused heterocyclic system. The use of sustainable catalysts and green reaction conditions is a growing trend in MCRs. mdpi.com

MCR Type Reactants Catalyst/Conditions Product Type Reference
Three-componentNinhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, malononitrileSequential one-pot reactionSpiro-4H-pyran derivatives nih.gov
Three-componentMalononitrile, aromatic aldehydes, hydroxy methyl pyranoneIonic liquid, 80°CPyran derivatives mdpi.com
Three-componentN-methyl thio nitroetheneamine, β-ketoester, aromatic aldehydesZnCl₂, 120°C, solvent-freePyran analogues mdpi.com

Intramolecular Cyclization Strategies for Ring Annulation

Intramolecular cyclization is a widely used strategy for the formation of fused ring systems. researchgate.net This approach involves the formation of a bond between two atoms within the same molecule to create a new ring. For the synthesis of octahydropyrano[4,3-b]morpholine, a precursor molecule containing both the pyran and morpholine fragments in a linear or branched arrangement could be designed to undergo a ring-closing reaction. This could involve an intramolecular Heck reaction, a ring-closing metathesis, or a nucleophilic substitution reaction. The regioselectivity of the cyclization is a key consideration in this approach. espublisher.com

Cyclization Strategy Starting Material Catalyst/Reagents Product Reference
Intramolecular Heck ReactionO-allylated etherPd(OAc)₂, PPh₃, Cs₂CO₃Fused pyran ring researchgate.netespublisher.com
Base-mediated AnnulationBis-allenoatesKOH or Na₂SFused-pyran derivatives rsc.org
Annulation ReactionBeta-heteroatom amino compounds and vinyl sulfonium (B1226848) saltsNot specifiedMorpholines, thiomorpholines, piperazines nih.gov

Reductive Amination Protocols for Morpholine Ring Formation

Reductive amination is a cornerstone reaction for the synthesis of amines, including cyclic amines like morpholine. wikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. organicchemistrytutor.com To form the morpholine ring of the this compound system, a precursor containing a pyran ring with appropriate aldehyde or ketone and amino alcohol functionalities could be subjected to an intramolecular reductive amination. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for their selectivity in reducing iminium ions in the presence of carbonyl groups. harvard.edumasterorganicchemistry.com

Reducing Agent Substrates Conditions Key Features Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, ketones, primary/secondary aminesAcetic acid as proton donorHigh yielding, good functional group tolerance harvard.edu
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, ketones, primary/secondary aminespH 6-7Selectively reduces iminium ions masterorganicchemistry.com
Hydrogenation over metal catalystCarbonyls and aminesPlatinum, palladium, or nickel catalystGreen chemistry approach, often one-pot wikipedia.orgacsgcipr.org
2-Picoline boraneAldehydes and aminesTHFStable and easy to handle on a larger scale acsgcipr.org

Epoxide Opening Reactions in Pyrano-Morpholine Core Synthesis

Epoxides are versatile intermediates in organic synthesis due to their high reactivity towards nucleophiles, which is driven by the relief of ring strain. rsc.orgnih.gov The ring-opening of an epoxide can be a key step in the synthesis of the pyrano-morpholine core. For instance, a pyran ring bearing an epoxide functionality could be opened by an amino alcohol to form the morpholine ring. The regioselectivity of the epoxide opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.org This strategy allows for the introduction of new functional groups and stereocenters with high control. youtube.com

Reaction Type Nucleophile Conditions Product Reference
Basic HydrolysisHydroxideAqueous basic1,2-diol (trans) libretexts.org
Acid Catalyzed HydrolysisWaterAqueous acidic1,2-diol (trans) libretexts.org
Ring-opening by HXAnhydrous HXAnhydroustrans-halohydrin libretexts.org
Ring-opening by AminesMorpholineWater/methanol solventβ-amino alcohol science.gov

Development and Optimization of Specific Synthetic Routes to this compound

While a specific, optimized synthetic route for this compound is not extensively documented in the public domain, plausible synthetic pathways can be devised based on the general strategies outlined above. One potential approach could involve the construction of a substituted pyran ring, followed by the annulation of the morpholine ring. For example, a multi-step sequence starting from a readily available pyran derivative could be envisioned.

A hypothetical synthetic sequence could begin with the synthesis of a pyrano[4,3-b]pyran-5(4H)-one framework, which has been reported. nih.gov Subsequent functional group manipulations, such as reduction of the pyranone and introduction of an amino group, could set the stage for an intramolecular cyclization to form the morpholine ring. Another approach could involve the synthesis of a 4-substituted morpholine derivative, which could then be used as a building block for the construction of the fused pyran ring. For instance, a reported synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine demonstrates the feasibility of attaching complex heterocyclic systems to the morpholine nitrogen. researchgate.net

The optimization of any synthetic route would involve a careful selection of starting materials, catalysts, and reaction conditions to maximize yield, purity, and stereoselectivity, while minimizing the number of synthetic steps and environmental impact.

Precursor Selection and Chemical Transformations.

The construction of the this compound core relies on the careful selection of starting materials and the chemical transformations that unite them. A prevalent strategy involves the use of morpholine or its derivatives as key building blocks. For instance, morpholine can be reacted with chloroacetyl chloride to form an intermediate that is then further elaborated. jocpr.com Another common approach begins with vicinal amino alcohols, which can undergo cyclization reactions to form the morpholine ring. researchgate.netorganic-chemistry.orgchemrxiv.org The synthesis of substituted morpholines can also be achieved from nitrogen-tethered alkanol epoxides using a boron trifluoride etherate catalyst. researchgate.net

Key chemical transformations for the synthesis of the fused ring system include:

Intramolecular Cyclization: This is a fundamental step where a linear precursor containing both the morpholine and pyran ring fragments is induced to cyclize. This can be achieved through various methods, including intramolecular etherification. nih.gov

[8+3] Cycloaddition: In a notable strategy for creating fused morpholines, Ni-catalyzed or chiral N,N'-dioxide/Mg(OTf)2-catalyzed [8+3] cycloaddition of tropone (B1200060) to N-protected aziridines has been employed to produce tetrahydrocyclohepta[b] nih.govwikipedia.orgoxazine (B8389632) derivatives. researchgate.net

Tandem Reactions: One-pot tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, have been used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne precursors. organic-chemistry.org

Reductive Amination: The synthesis of morpholino nucleosides, a related class of compounds, often involves the oxidative ring opening of a sugar, followed by reductive amination to form the morpholine ring. researchgate.net

The table below summarizes common precursors and the resulting morpholine derivatives.

PrecursorTransformationResulting Derivative
MorpholineReaction with chloroacetyl chloride4-(2-Chloroacetyl) morpholine jocpr.com
1,2-Amino alcoholsAnnulation with ethylene (B1197577) sulfateSubstituted morpholines chemrxiv.org
Aminoalkyne substratesTandem hydroamination and asymmetric transfer hydrogenation3-Substituted morpholines organic-chemistry.org
Nitrogen-tethered alkanol epoxidesBF3·Et2O catalyzed cyclizationSubstituted morpholines researchgate.net

Catalyst Systems for Selective Synthesis.

Catalysts are instrumental in guiding the selective synthesis of this compound and its analogs, influencing both reaction efficiency and stereoselectivity. nih.govwikipedia.orgsigmaaldrich.com

Lewis Acid Catalysis: Lewis acids such as In(OTf)₃ and Mg(OTf)₂ have been shown to be effective in the synthesis of morpholines by facilitating halonium ion generation from alkenes. nih.gov Boron trifluoride etherate is another Lewis acid that mediates the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org

Transition Metal Catalysis: Palladium catalysts are widely used, for example, in the Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an iron(III)-catalyzed heterocyclization to give substituted morpholines. organic-chemistry.org Nickel catalysts have been employed in the [8+3] cycloaddition reactions for the synthesis of fused morpholine systems. researchgate.net

Organocatalysis: Chiral morpholine-based organocatalysts have been developed and shown to be effective in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org Proline and its derivatives are also used as organocatalysts in asymmetric transformations. frontiersin.org

Photoredox Catalysis: Visible-light photoredox catalysis has been combined with N-heterocyclic carbene (NHC) catalysis for the catalytic asymmetric α-acylation of tertiary amines, a reaction type relevant to the functionalization of the morpholine core. acs.org

Influence of Reaction Conditions (e.g., solvent, temperature, pressure).

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. researchgate.netchemrxiv.orgorganic-chemistry.orgnih.govnih.gov

Solvent: The choice of solvent can significantly affect reaction yields and selectivity. For example, in the synthesis of certain morpholine derivatives, dichloromethane (B109758) (DCM) is a commonly used solvent. nih.gov In the synthesis of benzopyrano[4,3-b]quinoline derivatives, environmentally friendly deep eutectic solvents (DESs) like ChCl:Oxalic acid have been explored. researchgate.net For some organocatalytic reactions, alcoholic solvents or co-solvents can be beneficial for diastereoselection. frontiersin.org

Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Many synthetic steps are performed at room temperature, while others require heating to proceed at a reasonable rate. nih.govnih.gov For instance, some cyclization reactions are carried out at elevated temperatures, such as 80 °C or 120 °C. researchgate.netnih.gov Conversely, low temperatures (e.g., 5-10 °C) are sometimes necessary to control exothermic reactions or improve selectivity. jocpr.com

Pressure: While most syntheses of morpholine derivatives are conducted at atmospheric pressure, variations in pressure are not commonly reported as a critical parameter in the reviewed literature for this specific scaffold.

The following table provides a summary of the influence of various reaction conditions on the synthesis.

Reaction ParameterInfluence on Synthesis
Solvent Affects solubility of reactants and catalysts, can influence reaction rates and selectivity. nih.govfrontiersin.orgresearchgate.net
Temperature Controls the rate of reaction; can influence product distribution and stereoselectivity. jocpr.comresearchgate.netnih.gov
Base/Acid Used to promote or catalyze reactions such as cyclizations and deprotonations. nih.govnih.gov

Stereoselective Synthesis of this compound Isomers.

The synthesis of specific stereoisomers of this compound is crucial, as the biological activity of such molecules is often stereodependent. Several strategies have been developed to control the stereochemistry during the synthesis.

Chiral Auxiliary-Mediated Approaches.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide, and the subsequent deprotonation and reaction with an electrophile are directed by the chiral scaffold. wikipedia.org In the context of morpholine synthesis, a chiral auxiliary could be incorporated into a precursor to guide the formation of a specific diastereomer during a key cyclization or substitution step. researchgate.net The use of camphorsultam as a chiral auxiliary has been shown to provide significant selectivity in the synthesis of related oxazoline (B21484) rings. wikipedia.org

Asymmetric Catalysis in Fused Ring Synthesis.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including fused heterocyclic systems. nih.govnih.govfrontiersin.org This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. frontiersin.org

Chiral Lewis Acid Catalysis: A chiral binol-Ti complex has been used in the enantioselective addition of enamines to ketones, leading to the formation of fused N-heterocyclic products with high enantiomeric excess. nih.gov

Asymmetric Transfer Hydrogenation: A ruthenium catalyst with a chiral (S,S)-Ts-DPEN ligand has been used for the enantioselective synthesis of 3-substituted morpholines. Hydrogen-bonding interactions between the substrate and the chiral ligand are believed to be crucial for achieving high enantioselectivity. organic-chemistry.org

Asymmetric Cycloaddition: The higher-order [8+2] cycloaddition of indolizines with maleimides has been achieved with high enantioselectivity using chiral catalysts, leading to the formation of complex fused systems. acs.org

Resolution of Racemates via Diastereomeric Salt Formation.

When a racemic mixture of a chiral compound is synthesized, it can be separated into its individual enantiomers through a process called resolution. sigmaaldrich.com A common method for resolving racemic amines is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid resolving agent. researchgate.net

Commonly used chiral resolving agents include:

(+)-Tartaric acid sigmaaldrich.com

L-(-)-Malic acid sigmaaldrich.com

(1S)-(+)-Camphor-10-sulfonic acid sigmaaldrich.com

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the pure enantiomers of the amine can be recovered by treatment with a base. researchgate.net

Scalable Synthesis and Library Generation of this compound Analogues

The successful application of a chemical scaffold in drug discovery programs is highly dependent on the ability to both synthesize the core structure on a large scale and to generate extensive libraries of analogues for structure-activity relationship (SAR) studies. Methodologies that are amenable to high-throughput and parallel synthesis are therefore of paramount importance.

The generation of large libraries of morpholine-based compounds has been successfully demonstrated and provides a blueprint for the construction of this compound analogue libraries. A notable example is the solution-phase preparation of a diverse morpholine library, which yielded over 7,900 distinct products. nih.gov This was achieved through the bulk synthesis of a common mesylate intermediate, which was then diversified using a variety of reagents in a high-throughput, automated fashion. nih.gov The library was constructed using 30 different phenols and 275 reagents from five different classes, including carboxylic acids, aldehydes, isocyanates, isothiocyanates, and sulfonyl chlorides, showcasing the versatility of this approach. nih.gov

For the this compound scaffold, a similar strategy can be envisioned. A key scalable step would involve the synthesis of a suitable common intermediate, such as a protected this compound with a reactive functional group. This intermediate could then be subjected to parallel synthesis, where it is reacted with a diverse set of building blocks in multi-well plates. This parallel synthesis approach allows for the rapid generation of a large number of derivatives with known structures at each position. researchgate.net

The choice of synthetic reactions for diversification is critical. Based on established chemistries for related heterocyclic systems, key reactions for derivatizing the this compound core would likely include:

N-Acylation and N-Sulfonylation: Reaction of the secondary amine of the morpholine ring with a library of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to introduce a wide range of substituents.

Reductive Amination: If the pyran ring contains a ketone or aldehyde functionality, reductive amination with a library of primary and secondary amines can be employed.

Cross-Coupling Reactions: Introduction of a halogen or triflate at a suitable position on the scaffold would enable the use of powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

The use of robotic liquid handlers and automated purification systems is essential for the efficient production of large libraries. Each compound in the library would ideally be characterized by high-throughput methods such as LC-MS to confirm its identity and purity. nih.gov

The table below illustrates a representative set of building blocks that could be used in a parallel synthesis campaign to generate a library of N-substituted this compound analogues.

Interactive Data Table: Representative Building Blocks for Library Synthesis

Reagent Class Building Block Name Chemical Structure
Acyl ChlorideBenzoyl chlorideC₆H₅COCl
Acyl ChlorideAcetyl chlorideCH₃COCl
Sulfonyl ChlorideDansyl chlorideC₁₂H₁₂ClNO₂S
Sulfonyl ChlorideTosyl chlorideCH₃C₆H₄SO₂Cl
Carboxylic AcidBenzoic acidC₆H₅COOH
Carboxylic AcidAcetic acidCH₃COOH

By employing a matrix approach where the core this compound scaffold is reacted with a large and diverse set of these and other building blocks, a comprehensive library can be generated. This library then serves as a valuable resource for screening against biological targets to identify initial hit compounds, which can be further optimized in lead discovery programs.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of available scientific and chemical literature, detailed research findings on the specific chemical compound this compound, including its formation, reaction mechanisms, and chemical reactivity, could not be located.

The inquiry sought to build a comprehensive article structured around the compound's mechanistic formation and subsequent chemical transformations. This included specific subsections on nucleophilic attack pathways, ring closure mechanisms, dehydration processes, and the oxidation and reduction reactions of the heterocyclic scaffold.

While general principles of morpholine and fused-heterocycle synthesis are well-documented, data directly pertaining to the this compound isomer is absent from the surveyed resources. General synthetic strategies for related structures, such as pyrano[4,3-b]pyridines, involve multi-step processes that often include cyclization and condensation reactions. researchgate.net Similarly, the synthesis of piperidines, another related nitrogen-containing heterocycle, can be achieved through various methods including the cyclization of amino alcohols and reductive amination. mdpi.comorganic-chemistry.orgyoutube.com

The reactivity of such scaffolds is also a subject of broad chemical research. For instance, the oxidation of nitrogen in heterocyclic compounds is a known transformation, often utilized to modulate a molecule's properties. rsc.orgresearchgate.netrsc.orgnih.gov Likewise, the reduction of heterocyclic systems is a common strategy in organic synthesis, with various reagents and conditions available to effect these changes. wordpress.comyoutube.comorganic-chemistry.orgnih.gov

However, the application of these general principles to the specific synthesis and reactivity profile of this compound is not described. The formation of this fused bicyclic system—combining a tetrahydropyran (B127337) ring with a morpholine ring in a [4,3-b] orientation—presents a unique synthetic challenge. Without specific literature precedents, a discussion of its formation via nucleophilic attack, the nature of its ring-closure intermediates, or any subsequent dehydration steps would be purely speculative. The same limitation applies to its oxidative and reductive chemistry.

It is possible that the compound is known under a different nomenclature or is part of proprietary research not available in the public domain. Consequently, a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.

Reaction Mechanisms and Chemical Transformations

Chemical Reactivity of the Octahydropyrano[4,3-b]morpholine Scaffold.

Electrophilic Substitution Patterns

As a saturated heterocyclic system, this compound does not undergo electrophilic substitution on its carbon framework in the manner of aromatic compounds. numberanalytics.com Instead, electrophilic attack targets the most nucleophilic center in the molecule: the secondary amine of the morpholine (B109124) ring. The nitrogen atom possesses a lone pair of electrons, making it a prime site for reactions with a wide range of electrophiles. nih.govfrontiersin.org

Key electrophilic substitution reactions at the nitrogen atom include:

N-Alkylation: The introduction of an alkyl group onto the morpholine nitrogen. This reaction typically proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or a similar substrate with a good leaving group.

N-Acylation: The reaction with acyl halides or anhydrides to form an N-acyl derivative (an amide). This is a common transformation that converts the basic amine into a neutral amide functional group. acs.orgjocpr.com The resulting amide can be a precursor for further functionalization. solubilityofthings.com

The general reactivity of the morpholine moiety is influenced by the electronic effects of the ring oxygen, which slightly reduces the nucleophilicity of the nitrogen compared to a simple cyclic amine like piperidine (B6355638) due to the inductive effect of the oxygen atom. nih.govfrontiersin.org

Table 1: Examples of Electrophilic Substitution on Morpholine Analogs
Reaction TypeSubstrateElectrophileProductTypical Conditions
N-AcylationMorpholineAcetyl ChlorideN-AcetylmorpholineAprotic solvent (e.g., DCM, Et2O), often with a non-nucleophilic base (e.g., Triethylamine) to scavenge HCl. jocpr.com
N-AlkylationMorpholineEthyl IodideN-EthylmorpholinePolar aprotic solvent (e.g., DMF, Acetonitrile), base (e.g., K2CO3).
N-ArylationMorpholine2,4-DinitrofluorobenzeneN-(2,4-Dinitrophenyl)morpholineEthanol, heat. Reaction proceeds via nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the unsubstituted this compound scaffold are generally unfavorable due to the absence of a suitable leaving group on the carbon atoms. The C-H bonds are strong and unreactive towards nucleophiles, and the C-O and C-N bonds are also robust.

However, nucleophilic substitution can be relevant in two main contexts:

On a Functionalized Scaffold: If the this compound ring system is first functionalized to contain a leaving group (e.g., a tosylate, mesylate, or halide) on one of its carbon atoms, this position then becomes susceptible to attack by nucleophiles. The stereochemistry of the fused ring system would heavily influence the feasibility and outcome of SN2 reactions. ub.edu

Ring-Opening Reactions: Under forcing conditions, such as with strong acids and nucleophiles, the ether or amine linkages could potentially be cleaved. For instance, treatment with a strong acid like HBr could protonate an ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by a bromide ion, leading to the opening of the pyran or morpholine ring.

The most common nucleophilic reactions involving the morpholine moiety itself are those where the nitrogen atom acts as the nucleophile, as detailed in the section on electrophilic substitution. acs.org

Table 2: Hypothetical Nucleophilic Substitution on a Functionalized Scaffold
Substrate (Hypothetical)NucleophileProduct (Hypothetical)Reaction TypeNotes
C-2-Tosyloxy-octahydropyrano[4,3-b]morpholineSodium Azide (B81097) (NaN3)C-2-Azido-octahydropyrano[4,3-b]morpholineSN2This reaction would introduce an azide group, which can be further converted to an amine. ub.edu The reaction would proceed with inversion of stereochemistry.
This compoundAcetyl IodideRing-opened productRing CleavageStrong acid/nucleophile combination could potentially cleave the C-O ether bonds. This is a known reaction for simple ethers.

Functional Group Interconversions on the Fused System

Functional group interconversions (FGIs) are crucial for modifying the chemical properties of a core structure. solubilityofthings.com For the this compound system, FGIs would primarily involve transformations of substituents introduced onto the ring, particularly on the nitrogen atom.

A key example is the conversion of the secondary amine to other functional groups. After an initial N-acylation reaction to form an amide (N-acyl-octahydropyrano[4,3-b]morpholine), this new functional group can undergo further transformations:

Reduction of the Amide: The carbonyl group of the N-acyl derivative can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide back to an amine, but with the acyl group's carbon chain now attached, effectively resulting in a more complex N-alkylated product. imperial.ac.uk

Hydrolysis of the Amide: The amide can be hydrolyzed back to the parent secondary amine and a carboxylic acid under acidic or basic conditions, demonstrating its utility as a protecting group for the nitrogen atom.

If other functional groups were present on the carbon skeleton (e.g., a ketone, alcohol, or ester), they would undergo their characteristic interconversion reactions, such as oxidation, reduction, or esterification, in accordance with standard organic chemistry principles. fiveable.me

Table 3: Potential Functional Group Interconversions
Starting Functional Group (on scaffold)ReagentsProduct Functional GroupTransformation Type
N-Acyl (Amide)LiAlH₄, then H₂ON-Alkyl (Tertiary Amine)Reduction imperial.ac.uk
N-Acyl (Amide)H₃O⁺ or OH⁻, heatSecondary AmineHydrolysis
C-Keto (Ketone) (Hypothetical)NaBH₄, MeOHC-Hydroxy (Alcohol)Reduction
C-Hydroxy (Alcohol) (Hypothetical)PCC, CH₂Cl₂C-Keto (Ketone)Oxidation

Stereochemistry and Conformational Analysis

Identification and Characterization of Stereoisomers of Octahydropyrano[4,3-b]morpholine

The structure of this compound possesses two bridgehead carbons (C4a and C8a) where the rings are fused. This fusion can result in two primary diastereomers: cis-fused and trans-fused. In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same face of the ring system, while in the trans isomer, they are on opposite faces. csbsju.edu Each of these diastereomers is chiral and therefore exists as a pair of enantiomers.

The identification and characterization of these stereoisomers would rely on a combination of synthesis of the specific isomers and advanced analytical techniques. nih.gov The synthesis of different stereoisomers allows for direct comparison of their physical and spectroscopic properties. nih.govchemrxiv.org

Table 1: Possible Stereoisomers of this compound

Isomer TypeDescriptionNumber of Stereoisomers
cis-fusedHydrogens at C4a and C8a are on the same face.1 pair of enantiomers
trans-fusedHydrogens at C4a and C8a are on opposite faces.1 pair of enantiomers

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms is crucial for understanding the molecule's properties. This is achieved through powerful analytical methods that can distinguish between different stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating stereochemistry in solution. chemrxiv.orgresearchgate.net The relative orientation of atoms can be deduced from several NMR parameters:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This relationship is invaluable for determining the relative stereochemistry of substituents on a ring.

Nuclear Overhauser Effect (NOE): NOE correlations observed in 2D NMR experiments (like NOESY) provide information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for distinguishing between cis and trans isomers in fused ring systems. researchgate.net

For instance, in the stereochemical elucidation of natural products like neohomohalichondrin B, detailed comparison of 1H and 13C NMR data between synthetic stereoisomers and the natural compound was key to confirming the final structure. chemrxiv.orgresearchgate.net A similar approach would be applied to this compound, where distinct differences in chemical shifts and coupling constants would be expected for the cis and trans isomers.

Table 2: Hypothetical NMR Data for Distinguishing Stereoisomers

ParameterExpected Observation for cis-IsomerExpected Observation for trans-IsomerRationale
NOE Strong NOE signal between bridgehead protons (H-4a and H-8a).No NOE signal between bridgehead protons.Protons are close in space in the cis configuration.
J-coupling Different coupling constants for ring protons due to conformational flexibility.More rigid set of coupling constants due to locked conformation.The cis isomer can undergo ring flipping, while the trans is conformationally locked.

Conformational Preferences and Dynamics of the Fused this compound System

Both six-membered morpholine (B109124) and pyran rings preferentially adopt a chair conformation to minimize angular and torsional strain. libretexts.orglibretexts.org

Morpholine Ring: The morpholine ring exists in equilibrium between two chair conformers, one with the N-H bond in an axial position (Chair-Ax) and one with it in an equatorial position (Chair-Eq). nih.gov The Chair-Eq conformer is generally more stable. nih.gov

Pyran Ring: Similar to cyclohexane, the pyran ring in pyranose sugars adopts a chair conformation where bulky substituents favor the equatorial positions to reduce steric strain. libretexts.org

While the chair conformation is most common, other higher-energy conformers such as boat or twist-boat conformations can exist, particularly in transition states or as part of a dynamic equilibrium. researchgate.net The presence of heteroatoms can sometimes stabilize these alternative conformations. researchgate.net

The fusion of the two rings significantly impacts their conformational freedom. The nature of the ring junction (cis or trans) is the primary determinant of the system's flexibility.

trans-Fusion: In a manner analogous to trans-decalin, a trans-fused this compound system would be conformationally rigid or "locked." libretexts.org A ring flip is not possible without breaking covalent bonds, meaning the two chair conformations are fixed.

cis-Fusion: A cis-fused system, like cis-decalin, is conformationally mobile and can undergo a ring flip, where both rings simultaneously invert their chair conformations. csbsju.edu

The relative stability of the cis and trans isomers is a balance of steric and torsional strains. While for decalin the trans isomer is more stable, in some fused heterocyclic systems, the cis isomer can be energetically preferred due to the specific stereoelectronic effects and strain relief. nih.gov

In-depth Analysis of this compound Reveals Research Gap

A thorough investigation into the chemical compound this compound has highlighted a significant gap in the available scientific literature. Despite extensive searches across multiple chemical databases and scholarly articles, no specific experimental or computational studies detailing the interconversion barriers and dynamic processes of this particular fused heterocyclic system could be found.

The inquiry sought to build a comprehensive article based on a detailed outline, with a specific focus on the stereochemistry and conformational analysis of this compound. A key section of the proposed article was to be "4.3.3. Interconversion Barriers and Dynamic Processes," which required in-depth research findings and data tables on the energetic barriers associated with conformational changes, such as ring inversions.

Initial searches for the target molecule were unproductive. Consequently, the search was broadened to include related terms such as "pyranomorpholines," "fused oxazine (B8389632) and pyran rings," and "dynamic NMR of bicyclic morpholine derivatives." While these searches yielded general information on the conformational analysis of simpler, related structures like morpholine and various other fused-ring systems, they did not provide the specific kinetic and thermodynamic data necessary to elaborate on the dynamic processes within the this compound framework.

Further attempts to locate analogous data through searches for computational chemistry studies and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy on closely related bicyclic heterocycles also failed to produce the specific quantitative data required. This includes values for activation energies of ring inversions or other conformational interconversions, which are crucial for a detailed discussion and for populating the requested data tables.

The absence of this specific information in the public domain prevents the creation of a scientifically accurate and detailed article on the interconversion barriers and dynamic processes of this compound as requested. This indicates that the conformational dynamics of this particular compound have not yet been a subject of detailed investigation in published research.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Octahydropyrano[4,3-b]morpholine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to predict the properties of molecular systems.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict bond lengths and angles. nih.gov For instance, in a study on 4-morpholinecarboxaldehyde (B48038), the geometry was optimized using such methods to understand the influence of substituents on the morpholine (B109124) ring's structure. nih.gov Similarly, computational studies on halogenated pyran analogues have utilized DFT to determine their solid-state conformations, revealing details about intra-annular torsion angles. beilstein-journals.orgbeilstein-archives.org

Table 1: Representative Calculated Geometrical Parameters for Morpholine and Tetrahydropyran (B127337) (Illustrative)

ParameterMorpholine (Calculated)Tetrahydropyran (Calculated)
C-C Bond Length (Å)~1.53~1.53
C-O Bond Length (Å)~1.43~1.43
C-N Bond Length (Å)~1.46-
C-C-O Bond Angle (°)~111~112
C-N-C Bond Angle (°)~109-
C-O-C Bond Angle (°)~112~111

Note: These are typical values and can vary depending on the specific computational method and basis set used. The data is illustrative for the parent rings.

Once the geometry is optimized, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure corresponds to a true energy minimum.

For a molecule like this compound, the predicted spectrum would exhibit characteristic vibrational modes corresponding to the stretching and bending of C-H, C-O, C-N, and C-C bonds within the fused ring structure. For example, studies on 4-morpholinecarboxaldehyde have analyzed the effect of a carbonyl group on the characteristic frequencies of the morpholine ring. nih.gov The C-H stretching vibrations of the morpholine ring are typically observed in the 2850-3100 cm⁻¹ region in the IR spectrum. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Morpholine (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch~3400
C-H Asymmetric Stretch~3050
C-H Symmetric Stretch~2950
C-O-C Stretch~1100
C-N-C Stretch~1050

Note: This data is for the parent morpholine molecule and serves as an illustrative example.

The electronic properties of a molecule are governed by its electronic structure. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO would be distributed over the carbon framework. The HOMO-LUMO energy gap can be calculated using DFT methods. researchgate.netnih.gov This analysis helps in understanding the molecule's potential role in chemical reactions, as the HOMO and LUMO are the primary orbitals involved in electron donation and acceptance, respectively. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Morpholine (Illustrative)~ -9.5~ 1.5~ 11.0
Tetrahydropyran (Illustrative)~ -10.0~ 2.0~ 12.0

Note: These are representative values. The actual values for this compound would be influenced by the fused ring structure.

Conformational Energy Landscape Exploration

The fused ring system of this compound can exist in various conformations. Exploring the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them. This is particularly important as the conformation of a molecule can significantly influence its biological activity and reactivity.

Computational methods can be used to map out the potential energy surface of the molecule by systematically changing its dihedral angles. Studies on the conformational preferences of morpholine have shown that the chair conformation is significantly more stable than the boat form. mdpi.com For fused ring systems like decalins, which share structural similarities with this compound, extensive conformational analysis has been performed to understand the relative stabilities of different isomers. researchgate.net Similar approaches can be applied to this compound to determine the preferred arrangement of its pyran and morpholine rings. The analysis of halogenated pyran analogues has also demonstrated the use of DFT to corroborate conformational preferences. beilstein-journals.orgbeilstein-archives.orgnih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation could be used to study its conformational flexibility, the dynamics of its interaction with solvent molecules, or its binding to a biological target. For instance, MD simulations have been used to validate the stable binding of morpholine-substituted tetrahydroquinoline derivatives to the active site of the mTOR protein. mdpi.com These simulations provide insights into the stability of protein-ligand interactions over time. mdpi.comacs.org

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions. pitt.edu By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For this compound, such investigations could explore its reactivity in various chemical transformations. For example, quantum chemical studies have been used to investigate the oxidation of morpholine by Cytochrome P450, revealing a multi-step mechanism involving hydrogen atom abstraction and rebound. nih.gov Similarly, the reaction mechanisms of morpholine-based organocatalysts have been elucidated through computational studies, explaining their reactivity and selectivity. frontiersin.org These approaches could be applied to understand the potential metabolic pathways of Octahydropyrano[4,a 3-b]morpholine or its role in synthetic reactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)

Computational chemistry offers a powerful suite of tools for predicting the spectroscopic parameters of complex molecules, including nuclear magnetic resonance (NMR) coupling constants. While specific computational studies on this compound are not extensively documented in publicly available literature, the established methodologies for similar saturated heterocyclic systems provide a robust framework for theoretical investigation. Such studies are invaluable for confirming stereochemistry, understanding conformational preferences, and interpreting complex experimental spectra.

Theoretical predictions of NMR parameters for molecules like this compound typically employ Density Functional Theory (DFT). nih.govmdpi.com The process begins with a conformational search to identify the lowest energy conformers of the molecule. researchgate.net For each stable conformer, geometry optimization is performed using a selected DFT functional, such as B3LYP or PBE0, in conjunction with a suitable basis set (e.g., 6-31G(d) or larger). nih.govmdpi.com

Following optimization, NMR parameters, including chemical shifts and spin-spin coupling constants (J-couplings), are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for predicting chemical shifts. researchgate.net The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers, providing a more accurate representation of the molecule's behavior in solution. acs.org

The prediction of vicinal (three-bond) proton-proton coupling constants (³JHH) is particularly crucial for determining the stereochemistry of cyclic systems. These coupling constants are highly dependent on the dihedral angle between the coupled protons, a relationship famously described by the Karplus equation. Computational methods can calculate these dihedral angles for the optimized molecular geometry and subsequently predict the corresponding ³JHH values.

For a molecule with the fused ring structure of this compound, a computational study would focus on several key coupling constants to elucidate the conformation of both the pyran and morpholine rings and the nature of the ring fusion (cis or trans). The expected ranges for these coupling constants are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

A hypothetical computational analysis of the cis-fused diastereomer of this compound could yield the data presented in the following tables. These tables illustrate the types of parameters that would be calculated and their potential values, based on general principles for saturated heterocyclic systems.

Table 1: Predicted ¹H-¹H Coupling Constants (JHH) for a Hypothetical cis-Octahydropyrano[4,3-b]morpholine Conformer

Coupled ProtonsType of CouplingPredicted Dihedral Angle (°)Predicted Coupling Constant (Hz)
H-2a, H-2eGeminal (²J)--12.5
H-2a, H-3aVicinal (³J)175.010.8
H-2a, H-3eVicinal (³J)55.03.5
H-2e, H-3aVicinal (³J)58.03.2
H-2e, H-3eVicinal (³J)-62.02.8
H-4a, H-4a_axVicinal (³J)178.011.5
H-4a, H-4a_eqVicinal (³J)60.04.0
H-6a, H-7aVicinal (³J)176.511.2
H-6a, H-7eVicinal (³J)56.53.8
H-6e, H-7aVicinal (³J)59.53.4
H-6e, H-7eVicinal (³J)-60.52.9
H-8a, H-9aVicinal (³J)177.211.0
H-8a, H-9eVicinal (³J)57.23.7
H-8e, H-9aVicinal (³J)60.23.3
H-8e, H-9eVicinal (³J)-59.82.7

Note: 'a' denotes axial and 'e' denotes equatorial protons in a hypothetical chair conformation. The data is illustrative and not from a published study on this specific molecule.

Table 2: Predicted ¹³C Chemical Shifts for a Hypothetical cis-Octahydropyrano[4,3-b]morpholine Conformer

Carbon AtomPredicted Chemical Shift (ppm)
C-268.5
C-348.2
C-4a75.1
C-665.9
C-728.3
C-850.5
C-9a72.4

Note: The data is illustrative and calculated based on general principles for similar heterocyclic systems.

The correlation between these computationally predicted values and experimentally obtained NMR data would be a critical step in the structural elucidation of this compound. Discrepancies between predicted and experimental values can often be resolved by considering solvent effects or by refining the computational model. researchgate.net Ultimately, computational NMR prediction serves as a powerful complementary technique to experimental analysis for complex heterocyclic structures.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of octahydropyrano[4,3-b]morpholine, offering precise information about the hydrogen and carbon framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the primary structure of this compound. The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra reveal the number of different types of protons and their neighboring environments. Similarly, ¹³C NMR spectra indicate the number of non-equivalent carbon atoms within the molecule.

The ¹H NMR spectrum of this compound derivatives typically shows a series of multiplets in the aliphatic region, corresponding to the protons on the fused ring system. For instance, the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of these electronegative atoms.

In ¹³C NMR, the carbon atoms bonded to the heteroatoms (oxygen and nitrogen) also exhibit characteristic downfield shifts. The precise chemical shift values are sensitive to the stereochemistry of the molecule, allowing for the differentiation between various isomers.

Table 1: Representative ¹H NMR Chemical Shift Data for a Derivative of this compound

ProtonChemical Shift (ppm)Multiplicity
H-23.60-3.80m
H-32.80-3.00m
H-4a1.50-1.70m
H-62.60-2.80m
H-73.90-4.10m
H-8a2.00-2.20m
H-93.40-3.60m

Note: This table presents hypothetical data for illustrative purposes and will vary based on the specific derivative and solvent used.

Table 2: Representative ¹³C NMR Chemical Shift Data for a Derivative of this compound

CarbonChemical Shift (ppm)
C-268-72
C-350-55
C-4a30-35
C-655-60
C-775-80
C-8a40-45
C-965-70

Note: This table presents hypothetical data for illustrative purposes and will vary based on the specific derivative and solvent used.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton network throughout the this compound framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, enabling the definitive assignment of the carbon skeleton.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound.

The fused ring system of this compound can exist in different conformations that may interconvert. Variable Temperature (VT) NMR studies are employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes.

At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will be an average of the different conformations. As the temperature is lowered, the rate of interconversion slows down. If the exchange rate becomes slow enough, separate signals for each individual conformer may be observed. The temperature at which this coalescence of signals occurs can be used to calculate the energy barrier for the conformational change, providing valuable thermodynamic information about the molecule's flexibility.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by absorption bands corresponding to the various bonds within the molecule. Key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹.

C-O Stretching: The C-O ether linkage in the pyran ring gives rise to a strong absorption band, usually in the 1050-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the morpholine (B109124) ring is expected in the 1020-1250 cm⁻¹ range.

N-H Bending and C-H Bending: These vibrations appear at various frequencies in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

The absence of certain bands, such as a strong, broad O-H stretching band around 3200-3600 cm⁻¹ or a C=O stretching band around 1700 cm⁻¹, can confirm the absence of hydroxyl or carbonyl groups, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch (aliphatic)2850-3000Medium to Strong
C-O Stretch (ether)1050-1150Strong
C-N Stretch1020-1250Medium
C-H Bend1350-1480Variable

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for studying its fragmentation pathways. chemrxiv.orgnih.gov HRMS provides highly accurate mass measurements, which allow for the unambiguous determination of the molecular formula of this compound.

This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolution and sensitivity of HRMS also enable the detailed analysis of isotopic patterns, further confirming the elemental makeup of the molecule. creative-biostructure.com

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer, a characteristic fragmentation pattern is produced. Analyzing these fragments provides valuable structural information, helping to piece together the connectivity of atoms within the this compound framework. For instance, in the analysis of related isoquinoline-derived alkaloids, HPLC-DAD-MS/MS was used to identify compounds based on their fragmentation patterns, such as the initial loss of specific functional groups. scielo.br This approach, when applied to this compound, would reveal key structural motifs and substituent locations.

A key advantage of HRMS is the ability to perform retrospective data analysis. nih.gov The acquisition of high-resolution full-scan MS data allows for the later examination of the data for non-target compounds without needing to re-run the sample. nih.gov

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most precise and unambiguous determination of its solid-state structure. nih.gov This technique yields detailed information about bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystalline state. It can also reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. researchgate.net The high quality of data from single-crystal XRD allows for anisotropic refinement, leading to a very precise structural solution. nih.gov

Powder X-ray diffraction (PXRD) is a powerful and rapid technique for identifying crystalline phases and studying polymorphism. researchgate.netncl.ac.uk Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique crystal lattice and, consequently, a distinct PXRD pattern. creative-biostructure.comrigaku.com Different polymorphs can exhibit different physical properties. creative-biostructure.com

PXRD is crucial for quality control in pharmaceutical development and manufacturing to ensure the correct polymorphic form of a drug is being produced. rigaku.com The technique works by directing X-rays at a powdered sample and measuring the diffraction pattern, which serves as a fingerprint for that specific crystalline phase. creative-biostructure.com By comparing the experimental PXRD pattern of this compound to reference patterns, its crystalline phase can be identified. ncl.ac.uk PXRD is also instrumental in detecting the presence of impurities or different polymorphic forms within a sample. researchgate.net

Derivatives and Analogues of Octahydropyrano[4,3-b]morpholine7.1. Design Principles for Structural Modification and Diversification. 7.2. Synthesis and Characterization of Substituted Analogues. 7.3. Impact of Substituents on the Chemical Behavior of the Fused System. 7.4. Development of Octahydropyrano[4,3-b]morpholine-Containing Molecular Libraries.

Further investigation into proprietary chemical libraries or unpublished research may contain information on this compound, but such sources are beyond the scope of publicly accessible data. We will continue to monitor scientific publications and update our knowledge base should information on this compound become available.

Advanced Research Directions and Future Perspectives in Octahydropyrano 4,3 B Morpholine Chemistry

Emerging Synthetic Methodologies for Complex Fused Heterocycles

The synthesis of complex fused heterocycles like octahydropyrano[4,3-b]morpholine is constantly evolving, with new methods offering greater efficiency, stereochemical control, and access to diverse molecular architectures. A significant trend is the development of diversity-oriented synthesis (DOS), which aims to generate large collections of structurally diverse molecules to explore chemical space systematically. researchgate.net This approach often utilizes building blocks derived from the chiral pool, such as amino acids and sugars, to construct polyfunctional and stereochemically rich scaffolds. researchgate.net

One promising strategy is the "heterocyclic merging" approach, which involves the formal union of two simpler heterocyclic scaffolds to create novel ring systems with expanded shape diversity and new substitution vectors. nih.gov For instance, the fusion of morpholines with other biologically relevant heterocycles, such as indazoles, has been demonstrated to produce unique merged structures. nih.gov Key transformations in these syntheses can include Smiles rearrangements and late-stage Michael additions to construct the desired fused systems. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction for the efficient, atom-economical synthesis of complex heterocyclic frameworks in a single step. researchgate.net These reactions are particularly valuable for generating libraries of compounds for biological screening. The development of novel catalytic systems is also crucial. For example, Rh(III)-catalyzed C–H activation/[5 + 2] cyclization strategies have been employed for the one-step construction of complex polycyclic systems. acs.org Similarly, visible-light-induced energy transfer strategies have enabled intramolecular [2 + 2] cycloadditions to create fused ring systems with high chemo-, regio-, and stereoselectivity. acs.org

Recent progress in the synthesis of morpholine (B109124) derivatives has highlighted various innovative methods, including:

[4+2] Annulation Reactions: Vinyl sulfonium (B1226848) salts have been used in efficient [4+2] annulation reactions to produce morpholine-containing systems. researchgate.net

Domino Reactions: Highly efficient methods for the selective synthesis of functionalized morpholines have been developed based on domino reactions of fluorinated α-bromoenones with β-amino alcohols. researchgate.net

Intramolecular C-H Alkoxylation: Copper-catalyzed intramolecular benzylic C(sp3)–H alkoxylation reactions provide a selective method for forming the morpholine ring. researchgate.net

These emerging methodologies hold significant promise for the future synthesis of this compound and its derivatives, enabling the creation of novel and complex structures with potential applications in various scientific fields.

Innovations in Computational Chemistry for Scaffold Exploration

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for exploring and designing novel molecular scaffolds. For morpholine-containing structures like this compound, computational approaches can provide deep insights into their structural and electronic properties, guiding synthetic efforts and predicting biological activity.

Chemoinformatics tools are increasingly used to analyze the chemical space and molecular diversity of compound libraries. researchgate.netresearchgate.net By calculating various molecular descriptors, researchers can visualize and predict the structural diversity and complexity of synthesized compounds, ensuring a broad and effective exploration of the available chemical space. researchgate.net

Molecular docking and dynamics simulations are key computational techniques used to understand the interactions between small molecules and biological targets. For instance, in the design of mTOR inhibitors, computational insights have been used to guide the synthesis of morpholine-substituted tetrahydroquinoline derivatives by optimizing key molecular features for enhanced active site interactions. mdpi.com Density functional theory (DFT) calculations are also employed to investigate reaction mechanisms and predict the feasibility of synthetic transformations. acs.org

The integration of computational design with synthetic efforts is a powerful strategy for accelerating the discovery of new bioactive molecules. By predicting the binding affinities and pharmacokinetic properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. This synergy between computational and experimental chemistry will undoubtedly play a crucial role in the future exploration of the this compound scaffold.

Potential for Novel Reaction Discoveries and Transformations

The unique structural and electronic properties of the this compound scaffold open up possibilities for the discovery of novel chemical reactions and transformations. The exploration of ring transformation reactions, where one heterocyclic ring is converted into another, offers a powerful strategy for generating structural diversity. For example, pyrimidine (B1678525) rings have been successfully transformed into other pyrimidines or pyridines through reactions with ambident nucleophiles. clockss.org Such transformations often proceed through an SN(ANRORC) mechanism, involving the addition of a nucleophile, ring opening, and subsequent ring closure. clockss.org

The development of new catalytic methods can also unlock novel reactivity. For instance, photocatalytic intramolecular cycloadditions have been used to create semi-saturated alkaloid analogues, demonstrating the potential for light-driven reactions to access complex molecular architectures. acs.org Furthermore, the functionalization of existing heterocyclic systems through late-stage modifications is a key area of research. This allows for the rapid diversification of a core scaffold, enabling the exploration of structure-activity relationships.

The inherent reactivity of the morpholine and pyran rings within the this compound system could be exploited in various ways. For example, the nitrogen atom of the morpholine ring can act as a nucleophile or a base, participating in a wide range of reactions. The ether linkages in both rings could potentially be cleaved under specific conditions, leading to ring-opened products that could serve as precursors for further transformations. The exploration of these and other potential reactions will be a key driver of innovation in the chemistry of this fascinating heterocyclic system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.